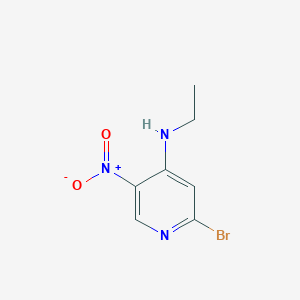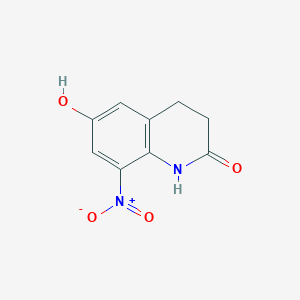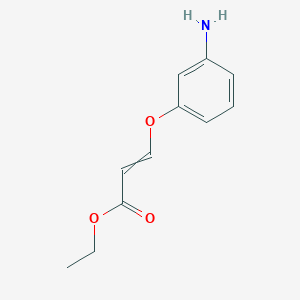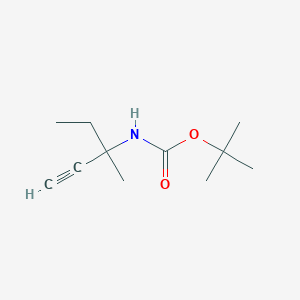
(3-Cyanophenyl)(2,5-difluorophenyl)borinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyanophenyl)(2,5-difluorophenyl)borinic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boron atom bonded to a 3-cyanophenyl group and a 2,5-difluorophenyl group, making it a valuable reagent in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyanophenyl)(2,5-difluorophenyl)borinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The process involves the following steps:
Preparation of Boronic Acid: The starting materials, such as 3-cyanophenylboronic acid and 2,5-difluorophenylboronic acid, are synthesized through standard boronic acid preparation methods.
Coupling Reaction: The boronic acids are then subjected to Suzuki–Miyaura coupling conditions, which include a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (3-Cyanophenyl)(2,5-difluorophenyl)borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borinic acid to boranes or other reduced boron species.
Substitution: The boron atom can participate in substitution reactions, where the phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and bases such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce boranes.
Aplicaciones Científicas De Investigación
(3-Cyanophenyl)(2,5-difluorophenyl)borinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Biology: The compound is explored for its potential in developing biologically active molecules and pharmaceuticals.
Medicine: Research is ongoing to investigate its role in drug discovery and development, particularly in targeting specific molecular pathways.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism by which (3-Cyanophenyl)(2,5-difluorophenyl)borinic acid exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or drug development .
Comparación Con Compuestos Similares
3-Cyanophenylboronic acid: Shares the cyanophenyl group but lacks the difluorophenyl group.
2,5-Difluorophenylboronic acid: Contains the difluorophenyl group but lacks the cyanophenyl group.
3,5-Difluorophenylboronic acid: Similar in structure but with different substitution patterns on the phenyl ring.
Uniqueness: (3-Cyanophenyl)(2,5-difluorophenyl)borinic acid is unique due to the presence of both the cyanophenyl and difluorophenyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
872495-70-0 |
|---|---|
Fórmula molecular |
C13H8BF2NO |
Peso molecular |
243.02 g/mol |
Nombre IUPAC |
(3-cyanophenyl)-(2,5-difluorophenyl)borinic acid |
InChI |
InChI=1S/C13H8BF2NO/c15-11-4-5-13(16)12(7-11)14(18)10-3-1-2-9(6-10)8-17/h1-7,18H |
Clave InChI |
ITNFYFISNFGZDS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C#N)(C2=C(C=CC(=C2)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Difluoromethyl)triazol-1-yl]benzonitrile](/img/structure/B12601999.png)
[2,4,6-tri(propan-2-yl)phenyl]phosphane](/img/structure/B12602001.png)


![1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide](/img/structure/B12602027.png)

![Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate](/img/structure/B12602058.png)
![4-(4-{[Butyl(methyl)amino]methyl}phenyl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12602062.png)




![(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol](/img/structure/B12602087.png)
![1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B12602097.png)
